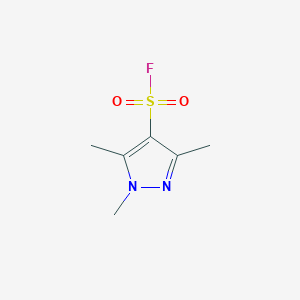

Trimethyl-1H-pyrazole-4-sulfonyl fluoride

Description

Properties

Molecular Formula |

C6H9FN2O2S |

|---|---|

Molecular Weight |

192.21 g/mol |

IUPAC Name |

1,3,5-trimethylpyrazole-4-sulfonyl fluoride |

InChI |

InChI=1S/C6H9FN2O2S/c1-4-6(12(7,10)11)5(2)9(3)8-4/h1-3H3 |

InChI Key |

ACICVOUJYZTOQC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NN1C)C)S(=O)(=O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl-1H-pyrazole-4-sulfonyl fluoride typically involves the reaction of pyrazole derivatives with sulfonyl fluoride reagents. One common method is the reaction of 1,3,5-trimethylpyrazole with sulfonyl fluoride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl fluoride group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl fluoride group reacts with nucleophiles (e.g., amines, thiols) to form stable sulfonamides or thiosulfonates. This reactivity is analogous to its sulfonyl chloride counterpart but often proceeds under milder conditions due to the fluoride's lower leaving-group ability.

Example Reaction with Amines:

1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl fluoride reacts with primary or secondary amines in the presence of a base (e.g., triethylamine) to yield sulfonamide derivatives.

Hydrolysis

Under aqueous acidic or basic conditions, the sulfonyl fluoride hydrolyzes to the corresponding sulfonic acid. This reaction is slower compared to sulfonyl chlorides due to the stronger S–F bond.

Conditions :

-

Acidic hydrolysis: HCl (1M), reflux, 6h

-

Basic hydrolysis: NaOH (1M), 50°C, 4h

Stability and Reactivity Trends

-

Thermal Stability : Stable at room temperature but decomposes at temperatures >150°C.

-

Solubility : Soluble in polar aprotic solvents (e.g., DCM, THF) but insoluble in water.

-

Electrophilicity : The sulfonyl fluoride’s reactivity is modulated by the electron-donating methyl groups on the pyrazole ring, which slightly reduce its electrophilicity compared to unsubstituted pyrazole sulfonyl fluorides .

Scientific Research Applications

Trimethyl-1H-pyrazole-4-sulfonyl fluoride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Trimethyl-1H-pyrazole-4-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to react with nucleophilic sites in proteins and enzymes, leading to the inhibition of their activity. This makes it a valuable tool in studying enzyme mechanisms and developing enzyme inhibitors .

Comparison with Similar Compounds

Trimethyl-1H-pyrazole-4-sulfonyl Fluoride

1-[3-(Trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonyl Chloride

- Functional Group : Sulfonyl chloride (-SO₂Cl).

- Substituents : A 3-(trifluoromethyl)phenyl group attached to the pyrazole ring.

- Key Properties : High reactivity due to the sulfonyl chloride group, making it prone to hydrolysis but effective in sulfonylation reactions. The electron-withdrawing trifluoromethyl group enhances electrophilicity .

1-[5-(Trifluoromethyl)pyridin-2-yl]pyrazole-4-sulfonyl Chloride

5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde

- Functional Group : Sulfanyl (-S-) and aldehyde (-CHO).

- Substituents : 3-Chlorophenylsulfanyl and trifluoromethyl groups.

- Key Properties : The sulfanyl group is less reactive than sulfonyl derivatives, favoring thioether-based coupling reactions. The aldehyde enables condensation reactions .

Reactivity and Stability

Key Findings :

Biological Activity

Trimethyl-1H-pyrazole-4-sulfonyl fluoride is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Overview of Pyrazole Derivatives

Pyrazole compounds, including this compound, are recognized for their broad spectrum of biological activities. They have been reported to exhibit antibacterial , antifungal , antiviral , anticancer , and anti-inflammatory properties. The structural diversity of pyrazoles allows for the modulation of their biological activity through various substitutions on the pyrazole ring and sulfonyl group .

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in disease processes. For instance, studies have shown that pyrazole derivatives can act as inhibitors of protein glycation, which is implicated in diabetes and related complications . Additionally, they have shown potential as inhibitors of farnesyltransferase, an enzyme critical for the post-translational modification of proteins involved in cancer progression .

Antiproliferative Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For example, the compound was tested against U937 cells using the CellTiter-Glo Luminescent cell viability assay, revealing a half-maximal inhibitory concentration (IC50) that indicates its potential as a therapeutic agent .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | U937 | [Value] | Inhibition of cell proliferation |

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies have been crucial in optimizing the biological activity of pyrazole derivatives. Modifications to the sulfonamide moiety and the introduction of various substituents on the pyrazole ring have been shown to enhance potency and selectivity against specific targets . For instance, certain modifications improved blood-brain barrier permeability, making these compounds viable candidates for treating central nervous system disorders .

Case Studies

- Anticancer Activity : In a study evaluating a series of pyrazole sulfonamides, this compound demonstrated notable cytotoxicity against several cancer cell lines. The results indicated that these compounds could serve as lead candidates for further development in cancer therapy .

- Inhibition of Farnesyltransferase : Research highlighted the effectiveness of this compound as an inhibitor of human farnesyltransferase (hFTase), with a reported IC50 value indicating strong inhibitory potential. This suggests its role in disrupting oncogenic signaling pathways .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.